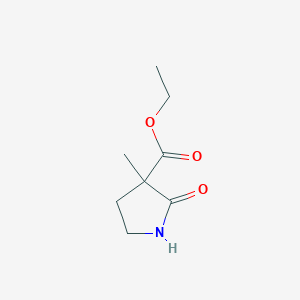

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-7(11)8(2)4-5-9-6(8)10/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJOKVMAYHUXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79232-62-5 | |

| Record name | ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 3 Methyl 2 Oxopyrrolidine 3 Carboxylate

Direct Synthesis of the Pyrrolidinone Ring System

Approaches that construct the pyrrolidinone ring directly are valuable for their ability to build molecular complexity from simpler, acyclic starting materials. These methods include classical cyclization reactions and modern multicomponent strategies.

Intramolecular cyclization is a fundamental strategy for the formation of the pyrrolidinone ring. This typically involves an acyclic precursor containing a nitrogen atom and a terminal ester or carboxylic acid group, which upon activation, undergoes nucleophilic attack by the nitrogen to form the five-membered lactam ring. A common pathway involves the cyclization of γ-amino esters. For the target molecule, this would entail the cyclization of an ethyl 4-amino-2-methyl-2-carboxybutanoate derivative.

More advanced cyclization methods have also been developed for pyrrolidine (B122466) synthesis, which could be adapted for the target compound. Ring-closing metathesis (RCM) offers an efficient way to form cyclic structures. organic-chemistry.org For instance, a diallylic amine precursor could undergo RCM to form a dehydro-pyrrolidine ring, which can then be functionalized and reduced. organic-chemistry.orgresearchgate.net Another novel approach is the ring contraction of larger heterocyclic systems, such as piperidines or pyridines, to yield functionalized pyrrolidine derivatives. rsc.orgresearchgate.net

| Method | Precursor Type | Description | Key Features |

| Intramolecular Amidation | γ-Amino Ester | A linear chain containing an amine and an ester separated by three carbons is induced to cyclize, often under thermal conditions or with acid/base catalysis. | Direct, classical approach. |

| Ring-Closing Metathesis (RCM) | Diene or Enyne with a Nitrogen Linker | A ruthenium catalyst (e.g., Grubbs catalyst) is used to form a carbon-carbon double bond, closing the ring. organic-chemistry.org | High functional group tolerance; mild conditions. organic-chemistry.org |

| Reductive Cyclization | γ-Nitro Ester or γ-Azido Ester | A precursor containing a nitro or azido (B1232118) group is reduced to an amine, which spontaneously cyclizes onto a nearby ester group. | Can be performed in a one-pot sequence. |

| Ring Contraction | Substituted Piperidine or Pyridine | A six-membered ring undergoes a skeletal rearrangement, often photochemically or via a cascade reaction, to form a five-membered pyrrolidine ring. rsc.orgresearchgate.net | Access to complex pyrrolidines from readily available heterocycles. researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. tandfonline.comdntb.gov.ua While a specific MCR for the direct synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is not prominently reported, general MCR strategies for pyrrolidine derivatives can be conceptually applied.

For example, a [3+2] cycloaddition reaction involving an azomethine ylide is a powerful MCR for constructing pyrrolidine rings. tandfonline.com An azomethine ylide, generated in situ from an aldehyde and an amino acid ester, can react with a suitable dipolarophile to yield a highly functionalized pyrrolidine. The Ugi and Passerini reactions are other cornerstone MCRs that can be used to assemble complex acyclic intermediates, which may then undergo subsequent cyclization to form pyrrolidinone structures. rloginconsulting.com These reactions highlight the potential for convergent and efficient syntheses of complex heterocyclic systems. researchgate.netacsgcipr.org

Precursor-Based Synthetic Routes

These strategies begin with a pre-formed heterocyclic core, which is then elaborated with the required functional groups. This approach is often highly effective when the necessary precursors are readily available.

A direct and logical approach to synthesizing the title compound is through the functionalization of a simpler, commercially available pyrrolidinone precursor. The synthesis can commence from Ethyl 2-oxopyrrolidine-3-carboxylate. sigmaaldrich.com This precursor possesses the required ester group at the C3 position. The key transformation is the introduction of a methyl group at the same C3 position.

This is typically achieved via an enolate alkylation reaction. The C3 proton is acidic due to the adjacent carbonyl and ester groups. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates a nucleophilic enolate. This enolate can then be reacted with an electrophilic methyl source, commonly methyl iodide (CH₃I), to install the methyl group at the C3 position, yielding the final product. The efficiency of this reaction depends on carefully controlled conditions to prevent side reactions like O-alkylation or dialkylation.

The structural motif of the target compound, which features a quaternary carbon bearing both an ester and a methyl group, strongly suggests a synthesis pathway originating from a malonic ester derivative. Diethyl methylmalonate is an ideal starting material for such a strategy.

A plausible synthetic sequence involves a Michael addition reaction. Diethyl methylmalonate can be deprotonated to form a soft nucleophile, which then adds to an α,β-unsaturated acceptor like acrylonitrile. This conjugate addition forms a cyanoethyl-substituted malonate derivative. Subsequent chemical transformations would be required to convert this intermediate into the target pyrrolidinone. This typically involves the reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂) using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting γ-amino diester intermediate can then undergo spontaneous or base-catalyzed intramolecular cyclization, with the newly formed amine attacking one of the ester carbonyls to form the stable five-membered lactam ring.

| Step | Reaction | Reagents | Intermediate Product |

| 1 | Michael Addition | Diethyl methylmalonate, Acrylonitrile, NaOEt (catalyst) | Diethyl 2-(2-cyanoethyl)-2-methylmalonate |

| 2 | Nitrile Reduction | LiAlH₄ or H₂, Raney Nickel | Diethyl 2-(3-aminopropyl)-2-methylmalonate |

| 3 | Lactamization (Cyclization) | Heat or Base (e.g., NaOEt) | This compound |

Stereoselective Synthesis of Enantiopure this compound and its Analogues

The C3 carbon of this compound is a chiral center. Therefore, controlling the stereochemistry at this position is crucial for applications where a single enantiomer is required. Stereoselective synthesis methods can be classified based on the source of chirality. nih.gov

Chiral Pool Synthesis: This approach utilizes enantiopure starting materials derived from nature. For instance, amino acids like proline or glutamic acid can serve as chiral precursors. nih.govmdpi.com A synthesis starting from an enantiopure derivative of glutamic acid already contains the necessary stereocenter, which is preserved throughout the reaction sequence to yield an enantiopure final product.

Chiral Auxiliaries: An achiral precursor can be covalently bonded to a chiral auxiliary. This auxiliary directs the stereochemical outcome of a key reaction, such as the alkylation of the C3 position. After the desired stereocenter is set, the auxiliary is cleaved to give the enantiomerically enriched product.

Asymmetric Catalysis: This modern approach uses a small amount of a chiral catalyst to induce enantioselectivity in a reaction involving a prochiral substrate. For the synthesis of pyrrolidinone analogs, an organocatalytic enantioselective Michael addition has been shown to be effective. rsc.org For example, a chiral amine or squaramide catalyst could be used to control the stereoselective addition of a malonate to an electrophile, setting the C3 stereocenter with high enantiomeric excess. rsc.org Similarly, a chiral phase-transfer catalyst could be employed for the asymmetric alkylation of a precursor like Ethyl 2-oxopyrrolidine-3-carboxylate.

| Strategy | Description | Example Application |

| Chiral Pool | Utilizes readily available, enantiopure natural products (e.g., amino acids) as starting materials. mdpi.com | Synthesis beginning with (S)-Glutamic acid to set the stereochemistry of the final product. |

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct a stereoselective transformation. | An Evans auxiliary attached to the carboxylate group to direct the diastereoselective methylation at C3. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other from a prochiral substrate. rsc.org | Organocatalyzed Michael addition of a malonate to an α,β-unsaturated compound to build the acyclic backbone with a defined stereocenter. rsc.org |

Chiral Auxiliaries and Reagents in Stereocontrol

A primary strategy for synthesizing this compound involves the alkylation of a pre-existing pyrrolidinone ring. A direct, non-stereoselective synthesis has been documented where the starting material, ethyl 2-oxopyrrolidine-3-carboxylate, is treated with a strong base to form an enolate, which is then alkylated with methyl iodide. google.com

To control the stereochemical outcome of such alkylation reactions, chiral auxiliaries are a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed for potential reuse. wikipedia.org

For the asymmetric alkylation of carbonyl compounds, common and effective chiral auxiliaries include Evans-type oxazolidinones and amides derived from pseudoephedrine or pseudoephenamine. harvard.edursc.orgnih.gov The general process involves:

Attaching the chiral auxiliary to the substrate.

Deprotonation with a base to form a stereochemically defined enolate, where one face is sterically shielded by the auxiliary.

Alkylation of the enolate, which occurs on the less hindered face, leading to a new stereocenter with high diastereoselectivity.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

While this represents a powerful and widely applicable strategy for creating quaternary stereocenters like the one in this compound, specific applications of these auxiliaries for this exact target compound are not extensively detailed in publicly available literature. However, the principles of asymmetric alkylation using these auxiliaries define a clear strategic pathway for its stereocontrolled synthesis. harvard.edursc.org

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalytic methods offer a highly specific route to enantiomerically pure compounds under mild reaction conditions. A synthetic pathway for (R)-Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate has been developed utilizing an enzyme-catalyzed step for stereochemical control. usm.edu

This multi-step synthesis begins with diethyl methylmalonate and proceeds through an intermediate that undergoes enantioselective hydrolysis catalyzed by the enzyme Pig Liver Esterase (PLE). usm.edu PLE selectively hydrolyzes one of the ester groups of the prochiral precursor, creating a chiral carboxylic acid. usm.edu This enzymatic resolution is the key step that defines the stereochemistry of the final product. Subsequent chemical transformations, including a Gabriel Synthesis to introduce the nitrogen atom and a final cyclization step, yield the target chiral pyrrolidinone. usm.edu

A summary of a reported synthetic sequence is detailed below:

| Step | Starting Material | Key Reagents/Catalyst | Product | Purpose |

| 1 | Diethyl methylmalonate | NaH, 1,2-Dibromoethane | Diethyl 2-(2-bromoethyl)-2-methylmalonate | C-alkylation |

| 2 | Diethyl 2-(2-bromoethyl)-2-methylmalonate | Potassium phthalimide | Diethyl 2-methyl-2-(2-phthalimidoethyl)malonate | Nitrogen introduction (Gabriel Synthesis) |

| 3 | Diethyl 2-methyl-2-(2-phthalimidoethyl)malonate | Pig Liver Esterase (PLE), Phosphate Buffer (pH 7.4) | (R)-2-ethoxycarbonyl-2-methyl-4-phthalimidobutanoic acid | Enzymatic desymmetrization |

| 4 | (R)-2-ethoxycarbonyl-2-methyl-4-phthalimidobutanoic acid derivative | Hydrazine (B178648) (35% in water), Methanol (B129727) | (R)-Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate | Deprotection and lactam formation |

This table is based on the synthetic strategy outlined in reference usm.edu.

Asymmetric Catalysis in Pyrrolidinone Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the formation of substituted pyrrolidines, organocatalysis has emerged as a powerful tool. usm.edu Specifically, enantioselective Michael additions are frequently used to construct the pyrrolidine core. rsc.org

Catalysts such as L-Proline and its derivatives are effective in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds, creating stereocenters with high enantioselectivity. usm.edu A potential strategy for the asymmetric synthesis of the this compound core would involve an intramolecular Michael addition of an amine to an appropriately substituted α,β-unsaturated ester. The chiral catalyst would control the facial selectivity of the cyclization, thereby establishing the stereochemistry at the C3 position.

Optimization of Synthetic Reaction Conditions

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring reproducibility in the synthesis of this compound. The alkylation of ethyl 2-oxopyrrolidine-3-carboxylate serves as a practical example for discussing these optimizations. google.com

Solvent Effects and Temperature Control

The choice of solvent and temperature is crucial for controlling the formation and subsequent reaction of enolates. In a documented synthesis of this compound, the reaction is performed in tetrahydrofuran (B95107) (THF) at a cryogenic temperature of -78°C. google.com

Solvent: THF is a common aprotic polar solvent that is suitable for reactions involving strong bases like n-butyllithium (n-BuLi) as it is relatively unreactive but effectively solvates the metal cation.

Temperature: The low temperature of -78°C is essential for several reasons. It ensures the kinetic control of deprotonation, enhances the stability of the reactive lithium enolate intermediate, and minimizes side reactions such as self-condensation or over-alkylation.

Catalyst Screening and Loading

While the direct alkylation method is stoichiometric, catalytic approaches, particularly enzymatic and asymmetric syntheses, rely heavily on catalyst performance. google.comusm.edu

In biocatalytic pathways, the "loading" of the enzyme is a key parameter. For the synthesis involving Pig Liver Esterase, a specific activity level of the enzyme (e.g., units per millimole of substrate) is used to ensure an efficient and selective reaction. usm.edu Different batches or sources of an enzyme may require screening to find the optimal loading for consistent results.

In the context of asymmetric catalysis, a screening process is typically undertaken where various chiral catalysts are tested to identify the one that provides the best combination of yield and enantiomeric excess for the desired transformation.

Yield Enhancement and Purity Improvement Strategies

Strategies to improve yield and purity are integrated throughout the synthetic process.

Stoichiometry Control: Precise control over the amount of reagents is fundamental. In the alkylation synthesis, a slight excess (1.1 equivalents) of both the base (n-BuLi) and the alkylating agent (methyl iodide) is used to drive the reaction to completion while minimizing unreacted starting material. google.com

Reaction Monitoring: Progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times. usm.edu

Work-up and Purification: Post-reaction procedures are critical for isolating the pure product. The synthesis involving hydrazine results in the formation of a white precipitate which is removed by filtration. usm.edu The subsequent removal of solvent under reduced pressure helps to isolate the crude product, which can then be further purified by methods such as column chromatography or recrystallization to achieve high purity.

Reactivity and Mechanistic Studies of Ethyl 3 Methyl 2 Oxopyrrolidine 3 Carboxylate

Nucleophilic Additions and Substitutions at the Pyrrolidinone Ring System

The pyrrolidinone ring of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate possesses two primary sites for nucleophilic attack: the carbonyl carbon of the lactam and the α-carbon to the carbonyl group. However, due to the presence of a quaternary carbon at the C3 position, the reactivity at this site is significantly influenced.

The lactam carbonyl is susceptible to attack by strong nucleophiles. For instance, organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl group, leading to the formation of a hemiaminal intermediate which, upon acidic workup, can yield ring-opened products or rearranged structures.

Alkylation at the nitrogen of the pyrrolidinone ring is a common transformation for 2-pyrrolidinone (B116388) derivatives. chemicalbook.com In the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), the N-H proton can be abstracted to form a nucleophilic amide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. chemicalbook.com

| Reagent | Product | Conditions |

| Alkyl Halide (R-X) | N-Alkyl-3-methyl-2-oxopyrrolidine-3-carboxylate | Base (e.g., NaH, K2CO3) |

| Acyl Chloride (RCOCl) | N-Acyl-3-methyl-2-oxopyrrolidine-3-carboxylate | Base (e.g., pyridine) |

Electrophilic Reactivity of the Pyrrolidinone Core

The pyrrolidinone core of this compound can also exhibit nucleophilic character, making it reactive towards electrophiles. The primary site for electrophilic attack is the nitrogen atom of the lactam, which bears a lone pair of electrons.

N-acylation is a key reaction in this category. The reaction with acylating agents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the generated acid, leads to the formation of N-acylpyrrolidinones. These N-acyl derivatives are important intermediates in various synthetic pathways.

Another important electrophilic reaction is N-alkylation, as mentioned in the previous section, where the nitrogen atom acts as a nucleophile attacking an alkyl halide. chemicalbook.com The choice of base and solvent is critical to control the outcome of this reaction and avoid side reactions.

Oxidation and Reduction Pathways of this compound

The functional groups within this compound offer several avenues for oxidation and reduction reactions. The lactam carbonyl and the ester group are both susceptible to reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the lactam and the ester functionalities. nih.gov The reduction of the lactam typically yields the corresponding pyrrolidine (B122466), while the ester is reduced to a primary alcohol. nih.gov Selective reduction of the ester group in the presence of the lactam can be challenging and may require the use of milder reducing agents or protecting group strategies. Conversely, selective reduction of the lactam carbonyl can be achieved with specific reagents under controlled conditions. For instance, catalytic hydrogenation can sometimes be employed for the reduction of the lactam ring. wikipedia.org

The oxidation of the pyrrolidinone ring is less common. However, under specific conditions, oxidation at the carbon adjacent to the nitrogen atom can occur, leading to the formation of imides or other oxidized products.

| Reagent | Functional Group Targeted | Product |

| Lithium Aluminum Hydride (LiAlH4) | Lactam and Ester | 3-Hydroxymethyl-3-methylpyrrolidine |

| Sodium Borohydride (NaBH4) | Ester (under specific conditions) | 3-Hydroxymethyl-3-methyl-2-oxopyrrolidine |

| Catalytic Hydrogenation (e.g., Ru/C) | Lactam | Ethyl 3-methylpyrrolidine-3-carboxylate |

Ester Functional Group Transformations

The ethyl carboxylate group at the C3 position of this compound is a versatile handle for a variety of chemical transformations.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-methyl-2-oxopyrrolidine-3-carboxylic acid. aklectures.com Basic hydrolysis is typically achieved using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.

Transesterification: In the presence of an alcohol and a catalytic amount of acid or base, the ethyl ester can be converted to other esters. This reaction is useful for modifying the properties of the molecule or for introducing different functional groups.

Amidation: The ester can react with amines to form the corresponding amides. This reaction is often facilitated by heating or by the use of coupling agents.

Decarboxylation: Upon hydrolysis to the carboxylic acid, the resulting β-keto acid can undergo decarboxylation upon heating to yield 3-methyl-2-pyrrolidinone. masterorganicchemistry.com This reaction proceeds through a cyclic transition state. masterorganicchemistry.com

| Reaction | Reagents | Product |

| Hydrolysis | H3O+ or NaOH/H2O | 3-Methyl-2-oxopyrrolidine-3-carboxylic acid |

| Transesterification | R'OH, H+ or RO- | R' 3-methyl-2-oxopyrrolidine-3-carboxylate |

| Amidation | R'NH2 | N-R'-3-methyl-2-oxopyrrolidine-3-carboxamide |

| Decarboxylation (of the corresponding acid) | Heat | 3-Methyl-2-pyrrolidinone |

Ring-Opening and Rearrangement Reactions

The pyrrolidinone ring, being a cyclic amide, can undergo ring-opening reactions under certain conditions.

Hydrolysis: Under harsh acidic or basic conditions, the lactam bond can be cleaved through hydrolysis to yield the corresponding γ-amino acid, 4-amino-4-methyl-pentanoic acid. chemicalbook.com This reaction is generally slower than the hydrolysis of the ester group.

Reductive Cleavage: As mentioned earlier, strong reducing agents like LiAlH4 can lead to the reductive cleavage of the lactam ring, ultimately forming a substituted pyrrolidine.

Rearrangement reactions of the pyrrolidinone core are less common but can be induced under specific conditions, such as in the presence of strong acids or upon photolysis. The specific nature of these rearrangements would depend on the substituents and the reaction conditions.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis

While specific mechanistic studies for this compound are not extensively reported in the literature, the general principles of studying related compounds can be applied.

Kinetic Studies: The rates of the reactions described above can be studied to understand the reaction mechanisms. For instance, the hydrolysis of the ester and the lactam can be monitored over time by techniques such as HPLC or NMR spectroscopy to determine the rate constants and the order of the reaction. rsc.org Such studies can reveal whether the reaction proceeds through a direct nucleophilic attack or via a tetrahedral intermediate.

Spectroscopic Analysis: Spectroscopic techniques are invaluable for identifying reaction intermediates and elucidating reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the progress of a reaction and to characterize the structure of intermediates and products.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the disappearance of starting material functional groups (e.g., C=O of the ester and lactam) and the appearance of product functional groups (e.g., O-H of a carboxylic acid).

Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of intermediates and products, providing crucial information about the reaction pathway. nih.gov In situ monitoring of reactions using techniques like ReactIR can provide real-time information about the concentration of reactants, intermediates, and products. acs.org

By combining these kinetic and spectroscopic methods, a detailed understanding of the reaction mechanisms for the various transformations of this compound can be achieved.

Structural Elucidation and Stereochemical Investigations of Ethyl 3 Methyl 2 Oxopyrrolidine 3 Carboxylate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and proximity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms within the molecule. For Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate, the spectrum is expected to show distinct signals for each unique proton environment. Partial spectral data indicates a broad singlet around δ 6.25 ppm, characteristic of the N-H proton of the lactam ring, and a multiplet near δ 4.2 ppm corresponding to the methylene (B1212753) protons (-OCH₂-) of the ethyl ester group. usm.edu The remaining protons would appear at chemical shifts predicted by their electronic environment, with the C3-methyl group appearing as a singlet in the upfield region, and the two methylene groups of the pyrrolidinone ring appearing as complex multiplets.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

| N-H (Lactam) | ~6.25 | Broad Singlet |

| -OCH₂- (Ethyl Ester) | ~4.2 | Quartet (q) |

| C5-H₂ (Ring) | ~3.3-3.5 | Multiplet (m) |

| C4-H₂ (Ring) | ~1.9-2.3 | Multiplet (m) |

| C3-CH₃ (Methyl) | ~1.4-1.5 | Singlet (s) |

| -CH₃ (Ethyl Ester) | ~1.2-1.3 | Triplet (t) |

Note: This table is based on typical chemical shifts for similar structures and available partial data. Actual values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments and their nature. The spectrum for this compound would feature eight distinct signals. Two signals are expected in the downfield region (δ > 170 ppm) corresponding to the two carbonyl carbons of the lactam and the ester, respectively. The quaternary carbon at the C3 position would appear further upfield, followed by the signals for the three methylene carbons and the two methyl carbons.

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| C=O (Ester) | ~173-175 |

| C=O (Lactam) | ~170-172 |

| -OCH₂- (Ethyl Ester) | ~61-63 |

| C3 (Quaternary Ring) | ~48-52 |

| C5 (Ring) | ~40-44 |

| C4 (Ring) | ~30-34 |

| C3-CH₃ (Methyl) | ~20-25 |

| -CH₃ (Ethyl Ester) | ~13-15 |

Note: This table represents predicted chemical shifts based on standard correlation charts.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present. For this compound, the key vibrational bands are associated with the lactam and ester functionalities.

The IR spectrum would be dominated by strong absorption bands for the two carbonyl groups. The lactam C=O stretch typically appears around 1680-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amide within the lactam ring would be visible as a distinct band in the region of 3200-3400 cm⁻¹. Other significant bands include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching of the ester group between 1100-1300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Lactam N-H | Stretch | 3200 - 3400 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Ester C=O | Stretch | 1730 - 1750 |

| Lactam C=O | Stretch | 1680 - 1700 |

| Ester C-O | Stretch | 1100 - 1300 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₃NO₃, corresponding to a monoisotopic mass of approximately 171.0895 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to be observed primarily as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 172.0973. Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule would fragment in predictable ways. Key fragmentation pathways would likely include the loss of the ethoxy radical (·OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (·COOC₂H₅, 73 Da). Cleavage of the pyrrolidinone ring itself could also lead to a variety of smaller charged fragments.

| Ion/Fragment | Proposed Formula | Expected m/z |

| [M+H]⁺ | C₈H₁₄NO₃⁺ | 172.1 |

| [M-OC₂H₅]⁺ | C₆H₈NO₂⁺ | 126.1 |

| [M-COOC₂H₅]⁺ | C₅H₈NO⁺ | 98.1 |

X-ray Crystallography of this compound Derivatives

While a crystal structure for the title compound itself is not publicly available, X-ray diffraction studies on closely related 2-oxopyrrolidine (pyrrolidinone) derivatives provide significant insight into the expected solid-state conformation and intermolecular interactions.

The five-membered pyrrolidine (B122466) ring is not planar. To relieve steric strain, it adopts a puckered conformation. Crystallographic studies of similar compounds, such as 2-(2-oxopyrrolidin-1-yl)butyramide, reveal that the pyrrolidinone ring typically exists in either a "half-chair" (or twist) conformation or an "envelope" conformation. nih.govresearchgate.net

In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane. In a twist or half-chair conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation adopted by a derivative of this compound in the crystalline state would be influenced by the steric demands of the substituents at the C3 position and the packing forces within the crystal lattice. The presence of the bulky ethyl carboxylate and methyl groups at the same carbon atom (C3) would significantly influence the ring's pucker to minimize steric hindrance.

The solid-state packing of 2-oxopyrrolidine derivatives is typically dominated by strong and directional hydrogen bonds. The lactam functional group contains an excellent hydrogen bond donor (the N-H group) and a good hydrogen bond acceptor (the carbonyl oxygen).

Determination of Absolute and Relative Stereochemistry

The spatial arrangement of the methyl and ethyl carboxylate groups around the chiral C3 carbon dictates the molecule's enantiomeric form, designated as either (R)- or (S)-Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate. Elucidating this three-dimensional structure requires specialized analytical techniques that are sensitive to chirality.

Chiroptical methods are instrumental in the non-destructive analysis of chiral molecules. These techniques rely on the differential interaction of chiral substances with polarized light.

Optical Rotation: This classical technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer. While a powerful tool for characterizing known enantiomers, optical rotation alone is generally insufficient for the de novo determination of absolute configuration without reference to standards of known stereochemistry.

Currently, specific optical rotation values for the enantiomers of this compound are not widely reported in publicly accessible scientific literature. The determination of these values would require the synthesis and isolation of the individual (R) and (S) enantiomers, followed by measurement using a polarimeter under defined conditions of concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is unique to a particular enantiomer and can provide detailed information about its stereochemical structure. Theoretical calculations of ECD spectra for predicted structures can be compared with experimental spectra to help assign the absolute configuration.

Chiral chromatography is a powerful technique for the separation of enantiomers and the determination of their relative abundance in a mixture, a measure known as enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation.

The enantiomeric excess of a sample of this compound can be determined by analyzing the sample using a suitable chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. The choice of the chiral stationary phase is critical and often requires screening of various commercially available columns to achieve optimal separation.

Detailed experimental conditions, including the specific chiral column, mobile phase composition, flow rate, and detection method for the enantioselective analysis of this compound, have not been extensively documented in the literature. The development of such a method would be a crucial step in the quality control of enantiomerically enriched samples of this compound.

Synthesis and Chemical Transformations of Ethyl 3 Methyl 2 Oxopyrrolidine 3 Carboxylate Derivatives and Analogues

Modification of the Ethyl Ester Moiety

The ethyl ester group at the C3 position of the pyrrolidinone ring is a prime site for chemical modification, allowing for the introduction of diverse functionalities through standard ester transformations such as hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-2-oxopyrrolidine-3-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, typically employing aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common and efficient method. This transformation is fundamental for subsequent reactions that require a free carboxylic acid, such as certain coupling reactions or functional group interconversions.

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This reaction is typically catalyzed by an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide) in the presence of a large excess of the desired alcohol. masterorganicchemistry.com For example, refluxing the ethyl ester in methanol (B129727) with an acid catalyst will yield Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate. researchgate.net Various catalysts, including organometallic complexes and N-heterocyclic carbenes, have been developed to facilitate transesterification under mild conditions. organic-chemistry.org

Amidation: Direct conversion of the ethyl ester to an amide is a valuable transformation for building peptide-like structures or introducing new functional handles. This can be achieved by heating the ester with a primary or secondary amine, sometimes aided by a catalyst. mdpi.com More modern methods utilize Lewis acid catalysts, such as iron(III) chloride, to promote the direct amidation of esters under solvent-free conditions. mdpi.com Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). researchgate.net

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), Heat 2. H3O+ | Carboxylic Acid |

| Transesterification | R'OH, H+ or R'O-, Heat | New Alkyl Ester |

| Direct Amidation | R'R''NH, Lewis Acid Catalyst, Heat | Amide |

| Two-Step Amidation | 1. Hydrolysis to acid 2. R'R''NH, Coupling Agent (e.g., HBTU, EDCI) | Amide |

Functionalization at the 3-Methyl Position

The methyl group at the C3 position is adjacent to two electron-withdrawing carbonyl groups (the lactam and the ester), which increases the acidity of its protons. This allows for deprotonation with a suitable base to form a carbanion or enolate, which can then react with various electrophiles.

Deprotonation and Alkylation: Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) can deprotonate the methyl group. The resulting nucleophile can be reacted with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce new carbon-carbon bonds, yielding a more substituted C3 side chain.

α-Halogenation: Based on the principles of ketone chemistry, the methyl group can undergo halogenation at the alpha position. The reaction can proceed under either acidic or basic conditions with elemental halogens (Cl₂, Br₂, I₂). libretexts.org Base-catalyzed halogenation of methyl ketones can sometimes lead to the haloform reaction, resulting in cleavage of the C-C bond. masterorganicchemistry.com However, controlled monohalogenation is often achievable. Alternatively, reagents like N-bromosuccinimide (NBS) or the use of Oxone® in the presence of sodium halides can provide a milder route for α-halogenation. researchgate.net The resulting α-halo derivative is a valuable intermediate for subsequent nucleophilic substitution or elimination reactions.

Alterations to the 2-Oxo Group

The lactam carbonyl group is a robust functional group, but it can be transformed through specific reactions, most notably reduction or thionation.

Reduction to Pyrrolidine (B122466): The amide carbonyl can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). This reaction converts the 2-oxopyrrolidine ring into a fully saturated pyrrolidine ring, yielding ethyl 3-methylpyrrolidine-3-carboxylate.

Conversion to Thiolactam: The oxygen atom of the carbonyl group can be replaced with a sulfur atom in a thionation reaction to form the corresponding thiolactam, ethyl 3-methyl-2-thioxopyrrolidine-3-carboxylate. The most common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction is typically carried out by heating the lactam with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or dichloromethane. mdpi.com

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Reduction | LiAlH4, THF | Pyrrolidine |

| Thionation | Lawesson's Reagent, Toluene, Heat | Thiolactam (2-Thioxopyrrolidine) |

N-Substitution Chemistry of the Pyrrolidinone Nitrogen

The nitrogen atom of the pyrrolidinone ring bears a proton that can be removed by a strong base, allowing for the introduction of a wide variety of substituents. This N-functionalization is a key strategy for modulating the properties of the molecule.

The typical procedure involves treating the N-H pyrrolidinone with a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF. This generates the corresponding sodium salt, which is a potent nucleophile. Subsequent addition of an electrophile, such as an alkyl halide (e.g., ethyl iodide, benzyl bromide) or an acyl chloride, results in the formation of the N-substituted product. nih.gov This straightforward N-alkylation or N-acylation allows for the synthesis of a large library of derivatives with diverse steric and electronic properties.

Incorporation into Complex Molecular Scaffolds

This compound and its analogues serve as valuable building blocks for the synthesis of more elaborate molecular structures, including fused and spirocyclic heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of Fused Heterocyclic Systems

The pyrrolidinone ring can be used as a foundation upon which other rings are constructed, leading to polycyclic fused systems. A common strategy involves 1,3-dipolar cycloaddition reactions where an azomethine ylide is generated from a precursor and reacts with a dipolarophile. For instance, complex fused-ring systems such as heptacyclic pyrrolo[2,1-a]isoquinolines have been synthesized through the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with tetracyclic cyclopentadienones. thieme.de Other methodologies involve intramolecular cyclizations or multi-step sequences to build rings onto the pyrrolidine core, yielding diverse structures like pyrrolofuranthridones. acs.org These strategies highlight the utility of the pyrrolidine motif in accessing complex, three-dimensional chemical space. nih.govresearchgate.net

Construction of Sprio-Pyrrolidinone Architectures

Spirocycles, which contain two rings connected by a single common atom, are increasingly important motifs in drug discovery. The pyrrolidinone framework is well-suited for the construction of spiro-pyrrolidinone architectures. One of the most powerful methods for synthesizing these structures is the [3+2] cycloaddition reaction between an azomethine ylide and an exocyclic alkene. nih.govnih.gov In a typical one-pot, three-component reaction, an amino acid (like sarcosine), an aldehyde, and a dipolarophile (an alkene) react to form a highly substituted spiro-pyrrolidine. rsc.org This methodology allows for the stereoselective synthesis of complex spiro compounds, including spiro[pyrrolidine-3,3'-oxindoles], which are core structures in several alkaloids. ua.es

Synthetic Applications in Catalyst Design and Ligand Development

The core structure of this compound, characterized by a chiral substituted pyrrolidine ring, represents a highly valuable scaffold in the field of asymmetric catalysis. mdpi.comacs.org While direct applications of this specific ester in catalyst and ligand development are not extensively documented in dedicated studies, the broader class of pyrrolidine and pyroglutamate (B8496135) derivatives are fundamental building blocks in the synthesis of both organocatalysts and chiral ligands for transition-metal catalysis. mdpi.comacs.org The strategic modification of the pyrrolidine framework allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high efficiency and selectivity in catalytic transformations. mdpi.com

The significance of the pyrrolidine motif is rooted in its proven success in a multitude of asymmetric reactions. Chiral pyrrolidines are central to the design of organocatalysts that operate via enamine or iminium ion intermediates, effectively promoting reactions such as aldol (B89426) and Michael additions with high enantioselectivity. nih.gov Researchers often modify the pyrrolidine structure to optimize catalyst performance for specific, and often complex, substrates. mdpi.com

Furthermore, the pyrrolidine scaffold is integral to the development of privileged ligands for metal-catalyzed processes. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Ferrocene-based ligands incorporating a pyrrolidine unit, for instance, have been synthesized and successfully applied in rhodium-catalyzed asymmetric hydrogenation, achieving excellent levels of enantioselectivity. nih.gov

The synthesis of these catalytically active molecules often starts from readily available chiral precursors, such as pyroglutamic acid, which shares the 2-oxopyrrolidine core with the title compound. acs.org Synthetic strategies focus on introducing specific functional groups onto the pyrrolidine ring to create bidentate or polydentate ligands capable of effective coordination with metal centers. nih.govresearchgate.net

One common approach involves the diastereoselective allylation of chiral imines, followed by a cyclization step to form the pyrrolidine ring. nih.gov This method allows for the controlled installation of substituents that can be further functionalized. For example, new organocatalysts featuring a bulky substituent at the C2 position of the pyrrolidine ring have been developed and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov

The table below summarizes the performance of representative pyrrolidine-based ligands and organocatalysts in various asymmetric reactions, illustrating the versatility and effectiveness of this structural class.

| Catalyst/Ligand Type | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pyrrolidine-based Organocatalyst | Michael Addition | Aldehydes and Nitroolefins | Up to 85% | nih.gov |

| Ferrocenyl N-phosphinepyrrolidinyl Ligand (with Rhodium) | Asymmetric Hydrogenation | Dehydroamino acid esters | Up to >99.9% | nih.gov |

| Ferrocenyl N-phosphinepyrrolidinyl Ligand (with Rhodium) | Asymmetric Hydrogenation | α-aryl enamides | Up to 97.7% | nih.gov |

| Pyrrolidine-based P,N-Ligand | Asymmetric Allylic Alkylation | Not specified | Up to 84% | researchgate.net |

Theoretical and Computational Chemistry Studies on Ethyl 3 Methyl 2 Oxopyrrolidine 3 Carboxylate

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for probing electronic properties. nih.gov DFT, particularly with hybrid functionals like B3LYP, is widely used to calculate the electronic properties of heterocyclic compounds. materialsciencejournal.org

For Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate, such calculations would reveal the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, thus relating to its nucleophilicity. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, which is associated with its electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. researchgate.net For substituted pyrrolidinones, the nature and position of substituents significantly influence the HOMO and LUMO energies and, consequently, the reactivity of the molecule.

Calculations would also provide a map of the molecular electrostatic potential (MESP), which illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the carbonyl oxygen atoms would be expected to be regions of high electron density.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one | -8.79 | 0.65 | 9.44 |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester | -9.21 | 0.32 | 9.53 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid | -9.01 | 0.04 | 9.05 |

Note: The data in this table is derived from studies on various pyrrolidinone derivatives and serves as an example of the type of data that would be obtained for this compound.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is crucial as the geometry of a molecule can significantly impact its reactivity and biological activity.

For this compound, the presence of a five-membered ring and a flexible ethyl ester group allows for several possible conformations. The pyrrolidinone ring itself can adopt different puckered conformations, such as envelope and twist forms. High-level ab initio and DFT calculations are employed to map the potential energy surface (PES) of the molecule. researchgate.net By systematically rotating the rotatable bonds and calculating the energy at each step, a detailed energy landscape can be constructed.

The results of such an analysis would identify the global minimum energy conformation, which is the most stable and populated conformer at equilibrium, as well as other low-energy local minima. The energy barriers between these conformers can also be calculated, providing insight into the flexibility of the molecule and the rates of interconversion between different conformations. For substituted pyrrolidinones, the preferred conformation is often stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Global Minimum | 0.00 | -175° (ester group) |

| Local Minimum 1 | 1.25 | 65° (ester group) |

| Local Minimum 2 | 2.80 | -60° (ester group) |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis for a molecule like this compound.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations can predict chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) with a reasonable degree of accuracy. researchgate.netnih.gov

For this compound, theoretical calculations of NMR chemical shifts would aid in the assignment of experimental spectra. The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in an IR spectrum to specific molecular motions, such as stretching and bending of bonds. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. materialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nih.gov

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| ¹³C NMR shift (C=O, amide) | 175.2 ppm | 178.5 ppm |

| ¹³C NMR shift (C=O, ester) | 172.8 ppm | 175.1 ppm |

| IR Frequency (C=O stretch, amide) | 1685 cm⁻¹ | 1720 cm⁻¹ (scaled) |

| IR Frequency (C=O stretch, ester) | 1730 cm⁻¹ | 1765 cm⁻¹ (scaled) |

Note: The data is representative of typical results from DFT-based spectroscopic predictions for organic molecules.

Computational Studies of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. nih.govacs.org

For reactions involving this compound, either as a reactant or a product, DFT calculations can be used to map the potential energy surface of the reaction. This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them. The energy of the transition state relative to the reactants gives the activation energy barrier, which is a key determinant of the reaction rate. nih.govrsc.org

For instance, in the synthesis of pyrrolidinone derivatives, computational studies have elucidated the mechanisms of key steps like Michael additions and cyclizations. nih.govresearchgate.net These studies can reveal whether a reaction proceeds through a concerted or a stepwise mechanism and can explain the observed regioselectivity and stereoselectivity. The inclusion of solvent effects, often through continuum solvation models, is important for obtaining results that are relevant to solution-phase reactions. nih.gov

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Addition | TS1 | 15.2 |

| Step 2: Ring Closure | TS2 | 10.5 |

| Step 3: Proton Transfer | TS3 | 5.8 |

Note: This table provides a hypothetical example of the kind of data generated from the computational study of a reaction mechanism.

Quantitative Structure-Reactivity Relationship (QSAR) Analyses (from a chemical perspective)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity, respectively. nih.govtandfonline.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity or reactivity.

For a series of pyrrolidinone derivatives including this compound, a QSAR/QSRR study would involve calculating a wide range of descriptors. These can be categorized as:

Electronic descriptors: such as HOMO/LUMO energies, dipole moment, and atomic charges.

Steric descriptors: like molecular volume, surface area, and specific shape indices.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP).

Once these descriptors are calculated, statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model. nih.govnih.gov A robust QSAR/QSRR model can be used to predict the activity or reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. scispace.com For example, a QSAR study on pyrrolidinone derivatives as enzyme inhibitors could identify the key structural features that enhance binding affinity. nih.gov

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes electronic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP | Indicates the molecule's partitioning between aqueous and lipid phases. |

| Topological | Wiener Index, Kier & Hall Indices | Quantifies molecular branching and connectivity. |

Advanced Methodologies and Future Research Directions

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrrolidinone derivatives to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reactions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the need for potentially toxic and difficult-to-dispose-of organic solvents. Research into the synthesis of pyrrolidinone analogues has demonstrated the feasibility and benefits of this approach. For instance, a one-pot, three-component synthesis of novel 2-pyrrolidinone (B116388) derivatives has been successfully achieved under solvent-free conditions at room temperature, often facilitated by grinding. This method not only simplifies the reaction setup and workup but also tends to shorten reaction times and increase yields. While a specific solvent-free synthesis for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is not extensively documented, the principles are directly applicable. A hypothetical solvent-free approach could involve the reaction of an appropriate amine, an alkyl acetoacetate, and maleic anhydride (B1165640) under neat conditions.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This technique often proceeds in the absence of bulk solvents, aligning with the principles of green chemistry. The synthesis of analogues of Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate has been successfully demonstrated using a one-pot mortar-pestle grinding method. researchgate.net This approach, catalyzed by citric acid, offers high yields in a short time and is comparable to processes using a planetary ball mill. researchgate.net The easy isolation of products without the need for extensive separation methods makes this a cost-effective and environmentally friendly synthetic route. researchgate.net

| Parameter | Mortar-Pestle Grinding | Planetary Ball-Milling |

| Energy Input | Low (manual) | High (electrical) |

| Solvent Use | None or minimal | None or minimal |

| Reaction Time | Short | Short |

| Product Isolation | Simple | Simple |

| Scalability | Limited | More scalable |

Table 1: Comparison of Mechanochemical Synthesis Techniques for Pyrrolidinone Analogues

Automation and High-Throughput Synthesis Methodologies

Automation and high-throughput synthesis are powerful tools for accelerating the discovery and optimization of new compounds and reaction conditions. These methodologies involve the use of robotic systems to perform a large number of experiments in parallel, significantly increasing the efficiency of the research and development process. For the synthesis of libraries of functionalized lactams, including pyrrolidinone derivatives, one-pot reductive amination/lactam formation reactions have been shown to be amenable to parallel synthesis formats. colab.ws This allows for the rapid generation of a diverse range of analogues of this compound for screening and structure-activity relationship studies.

| Methodology | Key Advantages | Relevance to this compound |

| Parallel Synthesis | Rapid generation of compound libraries | Creation of diverse analogues for biological screening |

| Automated Workstations | Increased reproducibility and efficiency | Consistent production of the target compound and its derivatives |

| High-Throughput Screening | Fast identification of optimal reaction conditions | Optimization of the synthesis of the target compound |

Table 2: Automation and High-Throughput Methodologies in Pyrrolidinone Synthesis

Exploration of Novel Catalytic Systems for Pyrrolidinone Transformations

The development of novel catalytic systems is crucial for accessing new chemical transformations and improving the efficiency of existing ones. For pyrrolidinone derivatives, research is ongoing into catalysts that can enable selective functionalization of the heterocyclic ring. A significant area of interest is the catalytic C-H activation, which allows for the direct modification of carbon-hydrogen bonds. nih.gov Palladium-catalyzed hydroarylation has been reported for the synthesis of 3-substituted pyrrolidines, demonstrating the potential for direct arylation of the pyrrolidine (B122466) core. chemrxiv.orgnih.govnih.gov While specific applications to this compound are still emerging, these catalytic methods open up new avenues for creating a wide range of novel derivatives with potentially interesting biological or material properties.

Integration with Data Science and Machine Learning for Reaction Prediction

The integration of data science and machine learning is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of new synthetic routes. nih.govrjptonline.org For the synthesis of N-heterocycles, machine learning models are being developed to predict the success of a given reaction based on the structures of the reactants and the reaction conditions. researchgate.net These models are trained on large datasets of known reactions and can learn complex relationships that are not immediately obvious to human chemists. In the context of this compound, machine learning could be used to:

Predict the optimal conditions for its synthesis, minimizing the need for extensive experimental screening.

Identify potential side reactions and byproducts, aiding in the development of cleaner and more efficient synthetic routes.

Suggest novel transformations of the pyrrolidinone ring to create new derivatives with desired properties.

The application of these computational tools has the potential to significantly accelerate the research and development timeline for this and other valuable chemical compounds. leeds.ac.uk

Q & A

Q. Example Workflow :

- Step 1 : Acquire low-temperature crystallography data to capture dominant conformers.

- Step 2 : Cross-validate with DFT-optimized structures and NOESY correlations for intramolecular distances .

Advanced: What strategies enable stereochemical control during the synthesis of derivatives of this compound?

Methodological Answer:

Stereoselectivity requires chiral auxiliaries or asymmetric catalysis:

- Chiral Solvents/Additives : Use (R)- or (S)-BINOL derivatives to induce enantioselective cyclization .

- Ring Puckering Analysis : Apply Cremer-Pople parameters (e.g., puckering amplitude q₂) to quantify conformational bias in intermediates. For example, q₂ > 0.5 Å indicates significant puckering .

- Diastereoselective Crystallization : Leverage solvent polarity (e.g., ethanol/water mixtures) to isolate thermodynamically stable diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.